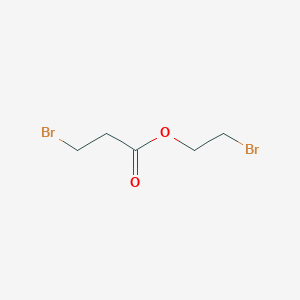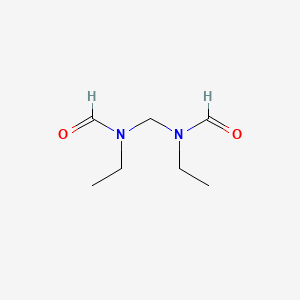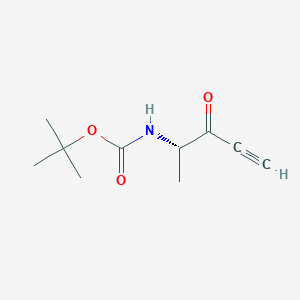
6-Methyl-2,3,4,5,6,7-hexahydro-1-benzothiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2,3,4,5,6,7-hexahydro-1-benzothiophene 1,1-dioxide is an organic compound that belongs to the class of benzothiophenes. This compound is characterized by a benzene ring fused to a thiophene ring, with a methyl group at the 6th position and a sulfone group at the 1st position. The presence of the sulfone group makes this compound highly polar and reactive, which is significant in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,3,4,5,6,7-hexahydro-1-benzothiophene 1,1-dioxide typically involves the following steps:
Cyclization: The initial step involves the cyclization of a suitable precursor, such as a 2-alkylthiophene, under acidic or basic conditions to form the benzothiophene core.
Oxidation: The benzothiophene core is then subjected to oxidation using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to introduce the sulfone group at the 1st position.
Methylation: Finally, the methyl group is introduced at the 6th position using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Cyclization: Large-scale cyclization of the precursor using continuous flow reactors to ensure consistent product quality.
Efficient Oxidation: Use of industrial oxidizing agents and optimized reaction conditions to achieve high yields of the sulfone derivative.
Automated Methylation: Automated systems for the methylation step to ensure precision and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2,3,4,5,6,7-hexahydro-1-benzothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at the methyl group or the benzothiophene ring.
Reduction: The sulfone group can be reduced to a sulfide under reducing conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines).
Major Products
Oxidation: Formation of sulfoxides or further oxidized products.
Reduction: Formation of sulfides.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
6-Methyl-2,3,4,5,6,7-hexahydro-1-benzothiophene 1,1-dioxide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 6-Methyl-2,3,4,5,6,7-hexahydro-1-benzothiophene 1,1-dioxide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence signaling pathways, such as oxidative stress response and apoptosis, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6,7-Hexahydro-1-benzothiophene: Lacks the sulfone group, making it less polar and reactive.
6-Methyl-2,3,4,5,6,7-hexahydro-1-benzothiophene: Lacks the sulfone group, similar to the above compound.
1-Benzothiophene 1,1-dioxide: Lacks the methyl group, making it structurally simpler.
Uniqueness
6-Methyl-2,3,4,5,6,7-hexahydro-1-benzothiophene 1,1-dioxide is unique due to the presence of both the methyl and sulfone groups, which confer distinct chemical and biological properties
Properties
CAS No. |
82149-63-1 |
|---|---|
Molecular Formula |
C9H14O2S |
Molecular Weight |
186.27 g/mol |
IUPAC Name |
6-methyl-2,3,4,5,6,7-hexahydro-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C9H14O2S/c1-7-2-3-8-4-5-12(10,11)9(8)6-7/h7H,2-6H2,1H3 |
InChI Key |
SWBMLLSVOAAFRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)S(=O)(=O)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[13-Amino-3,5-bis(methylsulfanyl)-4,6,8,10,12-pentazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-8-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14014509.png)
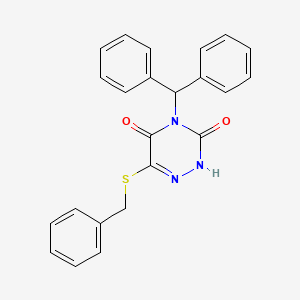
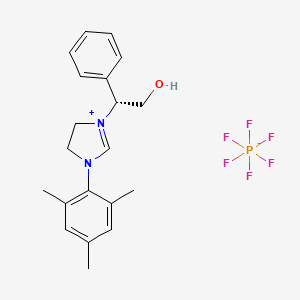
![Chloro-[2-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl]mercury](/img/structure/B14014525.png)

![4-Amino-2-[(2-hydroxyethyl)amino]phenol](/img/structure/B14014546.png)

![2-Benzyl-6,6-dimethoxy-2-azaspiro[3.3]heptane](/img/structure/B14014552.png)
![N,N-Bis[(1,1-dimethylethoxy)carbonyl]-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-D-phenylalanine 1,1-dimethylethyl ester](/img/structure/B14014553.png)
![4-[[4-[(4-Carboxyphenyl)methylideneamino]piperazin-1-yl]iminomethyl]benzoic acid](/img/structure/B14014559.png)
